molecular formula C15H32O7S B1591750 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol CAS No. 651042-82-9

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol

Cat. No. B1591750
M. Wt: 356.5 g/mol
InChI Key: PVSKDHZQTUFAEZ-UHFFFAOYSA-N
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Description

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is C15H32O7S . Its molecular weight is 356.48 .


Chemical Reactions Analysis

As mentioned earlier, the thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This makes it useful in applications such as bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .


Physical And Chemical Properties Analysis

The melting point of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is 50-55 °C . Its boiling point is predicted to be 423.7±45.0 °C . The compound has a density of 1.065 . It is soluble in DMSO at 100 mg/mL (280.52 mM; ultrasonic needed) .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of complex organic compounds, including those with sulfur and oxygen in their structure, reveals the intricate methods used to create and analyze novel compounds. For instance, studies on the synthesis of Kopsia alkaloids and oligonucleotide analogues with integrated bases and backbones showcase the advanced techniques employed in organic chemistry to produce compounds with potential therapeutic applications (Magnus et al., 2002); (Ritter, Bernet, & Vasella, 2008).

Thiol-Click Chemistry

The study of thiol-click chemistry, as described by Hoyle, Lowe, and Bowman (2010), showcases the multifaceted applications of thiols in polymer synthesis and material science. This chemistry is highly valued for its efficiency and the high yields obtained under benign conditions, making it crucial for developing new materials and chemical synthesis methods (Hoyle, Lowe, & Bowman, 2010).

Biomedical Applications

Several studies highlight the potential biomedical applications of compounds related to 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol. For example, thiolato gold(I) complexes with water-soluble phosphane ligands have been explored for their chemical and biological properties, including antiproliferative effects against cancer cell lines. This suggests the role of sulfur-containing compounds in developing novel anticancer therapies (Vergara et al., 2011).

Safety And Hazards

The safety symbol for 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is GHS07 . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKDHZQTUFAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584839
Record name 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol

CAS RN

651042-82-9
Record name 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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